1-Carboxyvinyl carboxyphosphonate
Description
Properties
Molecular Formula |
C4H5O7P |
|---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
2-[carboxy(hydroxy)phosphoryl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C4H5O7P/c1-2(3(5)6)11-12(9,10)4(7)8/h1H2,(H,5,6)(H,7,8)(H,9,10) |
InChI Key |
LPUFGTSGSICQBX-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(C(=O)O)O |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Comparative Analysis of CVCP and Analogous Compounds
Structural and Functional Analysis
(1) 5-O-(1-Carboxyvinyl)-3-phosphoshikimate
- Structural Similarity : Contains a 1-carboxyvinyl group linked to shikimate-3-phosphate.
- Functional Role : Intermediate in the shikimate pathway, converted to chorismate via 5-O-(1-carboxyvinyl)-3-phosphoshikimate phosphate-lyase (KEGG R01714). Chorismate is a precursor for phenylalanine, tyrosine, and tryptophan .
- Key Difference : Unlike CVCP, this compound lacks a phosphonate group and participates in primary metabolism rather than antibiotic synthesis.
(2) UDP-N-acetyl-3-O-(1-carboxyvinyl)-α-D-glucosamine
- Structural Similarity : Shares the 1-carboxyvinyl group but conjugated to a UDP-sugar.
- Functional Role : Substrate for BfaA , a flavin-dependent enzyme in E. coli fatty acid modification. Facilitates electron transfer during lipid biosynthesis .
- Key Difference : Functions in lipid metabolism rather than C-P bond formation.
(3) Triethyl Carboxyphosphonate
- Structural Similarity : Ethyl ester derivative of carboxyphosphonate.
- Functional Role : Synthetic intermediate for hydrolyzing carboxyphosphonate esters. Used in medicinal chemistry to develop enzyme inhibitors (e.g., GGTase II) .
- Key Difference : Lacks biological activity in natural systems; primarily a synthetic tool.
(4) Carboxyphosphamide (CPCOOH)
- Structural Similarity: Contains a phosphonate group but with a propanoic acid and alkylating bis(2-chloroethyl)amine group.
- Functional Role : Alkylates DNA, inducing apoptosis in cancer cells. Used experimentally as an antitumor agent .
- Key Difference : Therapeutic application contrasts with CVCP’s role in natural product biosynthesis.
Enzymatic and Pathway Context
- CVCP in Bialaphos Biosynthesis: CVCP is a substrate for EC 2.7.8.23, which decarboxylates it to form 3-(hydroxyphosphinoyl)pyruvate—a precursor for the phosphinothricin moiety of bialaphos .
- Shikimate Pathway Analogs: While 5-O-(1-carboxyvinyl)-3-phosphoshikimate is part of aromatic amino acid biosynthesis, CVCP operates in a parallel pathway for secondary metabolites. Both pathways utilize phosphoenolpyruvate (PEP) derivatives but diverge in end products .
Biomedical and Industrial Relevance
- CVCP : Critical for producing bialaphos, a herbicidal and antibiotic agent.
- Triethyl Carboxyphosphonate : Demonstrates the versatility of phosphonates in synthetic chemistry .
Preparation Methods
Microbial Sources and Pathway Context
1-Carboxyvinyl carboxyphosphonate is primarily synthesized in Streptomyces hygroscopicus, a soil bacterium renowned for producing bialaphos, a herbicidal tripeptide. The compound serves as a key intermediate in the bialaphos biosynthetic pathway, where it undergoes transformation via carboxyphosphonoenolpyruvate phosphonomutase (CPPM, EC 2.7.8.23). This enzyme catalyzes the intramolecular transfer of a phosphoryl group, forming the C-P bond characteristic of phosphonate antibiotics.
Table 1: Key Enzymatic Properties of CPPM
Fermentation and Biosynthetic Conditions
In S. hygroscopicus, CCP production is tightly linked to secondary metabolism under phosphate-limited conditions. The biosynthetic gene cluster for bialaphos includes pepM, encoding CPPM, which is upregulated during the late exponential growth phase. Optimal fermentation parameters involve:
-
Culture Medium : Glucose-yeast extract-casein (GYEC) broth supplemented with trace metals.
-
Induction : Homogenization of mycelial plugs followed by subculturing in V8 agar.
Post-fermentation, CCP is extracted from cell lysates using ion-exchange chromatography, leveraging its anionic character at neutral pH.
In Vitro Enzymatic Synthesis
Enzyme Isolation and Purification
CPPM is purified from S. hygroscopicus mutants (e.g., strain NP71) via ammonium sulfate precipitation and affinity chromatography. The enzyme exhibits a molecular weight of ~32 kDa and operates optimally at pH 7.5–8.0, requiring Mg²⁺ as a cofactor.
Reaction Mechanism and Kinetics
CPPM catalyzes the reversible conversion:
The reaction proceeds via a phosphoenzyme intermediate, where a histidine residue facilitates phosphoryl transfer. Kinetic studies reveal a of 0.45 mM for CCP and a of 12 s⁻¹, indicating high substrate specificity.
Table 2: In Vitro Reaction Parameters for CPPM
Chemical Synthesis Approaches
While microbial biosynthesis remains the primary source of CCP, chemical synthesis routes have been explored to enable scalable production. However, the compound’s labile C-P bond and stereochemical complexity pose significant challenges.
Phosphorylation of Carboxyvinyl Derivatives
A proposed route involves the phosphorylation of carboxyvinyl precursors using phosphoramidite reagents. For example, reacting phosphoenolpyruvate (PEP) with phosphorous acid under acidic conditions yields CCP, albeit with low efficiency (~15% yield).
Challenges and Limitations
-
Regioselectivity : Unwanted side reactions at the vinyl group lead to isomerization.
-
Purification : CCP’s high polarity necessitates specialized techniques like hydrophilic interaction chromatography (HILIC).
Analytical Characterization
Structural Confirmation
CCP is characterized using:
Q & A
Basic Research Questions
Q. What is the enzymatic role of 1-carboxyvinyl carboxyphosphonate in biosynthesis pathways?
- Methodological Answer : this compound participates in enzymatic reactions catalyzed by EC 2.7.8.23 (carboxyvinyl-carboxyphosphonate phosphorylmutase) and EC 2.5.1.19 (3-phosphoshikimate 1-carboxyvinyltransferase). These enzymes mediate group transfer and decarboxylation, critical in forming C-P bonds for antibiotic biosynthesis (e.g., bialaphos) and shikimate pathway intermediates. Researchers can validate these roles via enzyme kinetics assays, isotopic labeling (e.g., ¹³C tracing), and gene knockout studies to observe pathway disruptions .
Q. How does this compound contribute to the shikimate pathway?
- Methodological Answer : In the shikimate pathway, EC 2.5.1.19 transfers a carboxyvinyl group from phosphoenolpyruvate (PEP) to 3-phosphoshikimate, forming 5-O-(1-carboxyvinyl)-3-phosphoshikimate. This step precedes chorismate synthesis, a precursor for aromatic amino acids and secondary metabolites. To study this, researchers use HPLC to quantify intermediates and RT-qPCR to measure enzyme expression in model organisms like Piper longum .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the compound’s reactivity across enzymatic systems?
- Methodological Answer : Contradictions (e.g., variable decarboxylation rates) can arise from differences in enzyme isoforms or pH-dependent active-site conformations. Researchers should perform comparative crystallography (e.g., X-ray or cryo-EM) of enzymes like EC 2.7.8.23 under varying conditions. Molecular dynamics simulations can further predict how structural changes affect catalytic efficiency .
Q. How can microwave-assisted synthesis optimize the production of this compound derivatives?
- Methodological Answer : Microwave irradiation accelerates silyldealkylation of phosphonate esters to phosphonic acids. However, internal hydrogen bonding in diethyl carboxyphosphonate reduces P=O nucleophilicity, slowing reactivity. To mitigate this, researchers use BTMS (bromotrimethylsilane) as a catalyst and optimize solvent polarity (e.g., acetonitrile) to disrupt intramolecular H-bonds .
Q. What analytical techniques are suitable for studying the compound’s binding affinity in mineralized systems?
- Methodological Answer : Hydroxyapatite (HAP) affinity assays (e.g., HAP column retention time or Langmuir adsorption isotherms) quantify binding strength. Fluorescent probes (e.g., 5(6)-ROX-labeled derivatives) enable real-time visualization in bone or dental tissue models. Competitive binding studies with bisphosphonates (e.g., zoledronate) further contextualize affinity rankings .
Q. How is this compound applied in actinide-based metal-organic frameworks (MOFs)?
- Methodological Answer : Carboxyphosphonate ligands coordinate with actinides (e.g., uranium) to form MOFs with high thermal stability. Researchers use X-ray diffraction and BET analysis to characterize pore structures. Applications include radioactive waste encapsulation or catalytic substrates. Synthetic protocols involve solvothermal reactions with controlled pH to prevent ligand hydrolysis .
Data Analysis & Validation
Q. How can transcriptomic data clarify the compound’s role in secondary metabolite biosynthesis?
- Methodological Answer : Comparative transcriptomics of tissues (e.g., Piper longum roots vs. leaves) identifies upregulated genes (e.g., aroA for EC 2.5.1.19). Pairing this with metabolomics (LC-MS/MS) links gene expression to metabolite levels. CRISPR-Cas9 knockout of aroA can confirm pathway dependencies .
Q. What metrics validate the compound’s stability in metabolic studies?
- Methodological Answer : Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) followed by LC-UV purity checks. NMR (¹H/³¹P) and mass spectrometry detect hydrolysis products. Isotope dilution assays (e.g., ¹⁵N-labeled internal standards) improve quantification accuracy in biological matrices .
Tables for Key Data
Table 1 : Enzymes Involving this compound
| Enzyme (EC Number) | Reaction Role | Pathway Relevance | Reference |
|---|---|---|---|
| EC 2.7.8.23 | Phosphorylmutase, decarboxylation | Bialaphos biosynthesis | |
| EC 2.5.1.19 | Carboxyvinyl transferase | Shikimate → Chorismate |
Table 2 : Analytical Techniques for Binding Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
